Conformation-Dependent Bioactivity: Enhanced Anti-Leishmanial Potency of D-allo-Ile-Containing Peptide vs. L-Ile Analog
The antimicrobial peptide bombinin H4, containing a D-allo-isoleucine residue, exhibits significantly greater activity against the parasite Leishmania compared to its L-isoleucine-containing analog, bombinin H2. This is quantified by a lower LC50 value [1].
| Evidence Dimension | Anti-Leishmanial Activity (LC50) |
|---|---|
| Target Compound Data | Bombinin H4 (containing D-allo-Ile): LC50 significantly lower than H2 |
| Comparator Or Baseline | Bombinin H2 (containing L-Ile): LC50 higher than H4 |
| Quantified Difference | LC50 is 'significantly lower' for H4 (exact value not provided in abstract) |
| Conditions | In vitro assay against Leishmania |
Why This Matters
This direct, head-to-head comparison demonstrates that the specific stereochemistry of the D-allo-isoleucine building block (and thus its protected form, Cbz-D-allo-isoleucine) is critical for achieving potent biological activity, making it an essential selection for projects targeting this phenotype.
- [1] Mijiddorj B, Kaneda S, Sato H, Kitahashi Y, Javkhlantugs N, Naito A, Ueda K, Kawamura I. The role of d-allo-isoleucine in the deposition of the anti-Leishmania peptide bombinin H4 as revealed by 31P solid-state NMR, VCD spectroscopy, and MD simulation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. 2018;1866(7):789-798. View Source
